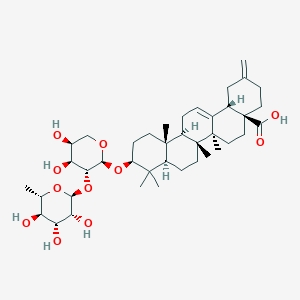

Ciwujianoside E

Description

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62O11/c1-20-10-15-40(35(46)47)17-16-38(6)22(23(40)18-20)8-9-26-37(5)13-12-27(36(3,4)25(37)11-14-39(26,38)7)50-34-32(29(43)24(41)19-48-34)51-33-31(45)30(44)28(42)21(2)49-33/h8,21,23-34,41-45H,1,9-19H2,2-7H3,(H,46,47)/t21-,23-,24-,25-,26+,27-,28-,29-,30+,31+,32+,33-,34-,37-,38+,39+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKHJTRNGBZWDZ-CUZSZSPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(=C)CC7)C(=O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ciwujianoside E: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside E, a naturally occurring triterpenoid saponin, has emerged as a promising anti-cancer agent. This technical guide provides an in-depth analysis of its core mechanism of action in cancer cells, with a particular focus on its effects in Burkitt lymphoma. This document synthesizes the current understanding of the signaling pathways modulated by Ciwujianoside E, presents available quantitative data, and outlines the detailed experimental methodologies used to elucidate its anti-neoplastic properties. The information is intended to support further research and development of Ciwujianoside E as a potential cancer therapeutic.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, offering unique chemical scaffolds and diverse mechanisms of action. Ciwujianoside E, a compound isolated from plants of the Acanthopanax genus, has recently garnered attention for its potential anti-tumor activities. This guide focuses on the molecular mechanisms underpinning the anti-cancer effects of Ciwujianoside E, providing a comprehensive resource for the scientific community.

Core Mechanism of Action in Burkitt Lymphoma

Recent research has identified a primary mechanism by which Ciwujianoside E exerts its anti-cancer effects in Burkitt lymphoma, a highly aggressive B-cell non-Hodgkin lymphoma. The core of this mechanism is the inhibition of the interaction between alpha-enolase (ENO1) and plasminogen[1].

Inhibition of the ENO1-Plasminogen Interaction

ENO1 is a multifunctional protein that, in addition to its role in glycolysis, is expressed on the surface of cancer cells and acts as a receptor for plasminogen. The binding of plasminogen to ENO1 and its subsequent conversion to plasmin plays a crucial role in the degradation of the extracellular matrix, facilitating cancer cell invasion and metastasis. Ciwujianoside E has been identified as a novel inhibitor of this ENO1-plasminogen interaction[1]. By disrupting this binding, Ciwujianoside E effectively reduces the generation of plasmin on the cancer cell surface.

Suppression of TGF-β1 Activation

The reduction in plasmin generation has a direct impact on the activation of Transforming Growth Factor-beta 1 (TGF-β1), a potent cytokine that regulates a wide range of cellular processes, including proliferation, differentiation, and invasion. Plasmin is a known activator of latent TGF-β1. Consequently, by inhibiting plasmin formation, Ciwujianoside E suppresses the activation of TGF-β1 in the tumor microenvironment[1].

Downregulation of Downstream Signaling Pathways

The suppression of TGF-β1 activation by Ciwujianoside E leads to the downregulation of two critical pro-oncogenic signaling pathways: the PI3K-AKT pathway and the Epithelial-Mesenchymal Transition (EMT) program[1].

-

PI3K-AKT Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition by Ciwujianoside E contributes significantly to the compound's anti-proliferative effects.

-

Epithelial-Mesenchymal Transition (EMT): EMT is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities. By suppressing EMT, Ciwujianoside E inhibits the metastatic potential of cancer cells.

The following diagram illustrates the core signaling pathway affected by Ciwujianoside E.

Effects on Apoptosis and Cell Cycle

While the primary mechanism of Ciwujianoside E in Burkitt lymphoma has been elucidated, its effects on other fundamental anti-cancer processes such as apoptosis (programmed cell death) and cell cycle arrest are not yet fully characterized in the scientific literature. Research on structurally similar compounds, such as Cimigenoside, suggests that these types of molecules may have the potential to induce apoptosis, possibly through modulation of the NF-κB pathway. However, further investigation is required to determine if Ciwujianoside E shares these properties.

Quantitative Data

Currently, specific quantitative data for Ciwujianoside E, such as IC50 values in various cancer cell lines and detailed protein expression changes, are not widely available in publicly accessible literature. The following tables are provided as a template for organizing such data as it becomes available through further research.

Table 1: Cytotoxicity of Ciwujianoside E in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Data Not Available | |||

| Data Not Available |

Table 2: Effect of Ciwujianoside E on Protein Expression

| Protein | Pathway | Change in Expression | Method | Cell Line | Citation |

| p-AKT | PI3K-AKT | Data Not Available | Western Blot | ||

| E-cadherin | EMT | Data Not Available | Western Blot | ||

| N-cadherin | EMT | Data Not Available | Western Blot | ||

| Vimentin | EMT | Data Not Available | Western Blot |

Experimental Protocols

Detailed experimental protocols specific to the study of Ciwujianoside E are outlined below, based on standard methodologies employed in cancer research.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., Burkitt lymphoma cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of Ciwujianoside E in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of Ciwujianoside E. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in the signaling pathways modulated by Ciwujianoside E.

-

Cell Lysis: Treat cells with Ciwujianoside E for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, E-cadherin, N-cadherin, Vimentin, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

Unveiling the Anti-Cancer Potential of Ciwujianoside E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside E, a triterpenoid saponin, has emerged as a promising natural compound with significant biological activity, particularly in the context of cancer therapeutics. This technical guide provides an in-depth overview of the core biological functions of Ciwujianoside E, focusing on its potent anti-cancer properties. Extensive research has demonstrated its ability to inhibit the proliferation and invasion of Burkitt lymphoma cells.[1][2] This document consolidates the current understanding of Ciwujianoside E's mechanism of action, supported by quantitative data and detailed experimental protocols. The primary mode of action involves the disruption of the ENO1-plasminogen interaction, which subsequently leads to the suppression of the PI3K-AKT and epithelial-mesenchymal transition (EMT) signaling pathways.[1][2] This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of Ciwujianoside E.

Core Biological Activity: Inhibition of Burkitt Lymphoma

The principal and most well-documented biological activity of Ciwujianoside E is its inhibitory effect on Burkitt lymphoma, a highly aggressive B-cell non-Hodgkin lymphoma.[1][2] Studies have shown that Ciwujianoside E effectively curtails the proliferation and invasive capabilities of Burkitt lymphoma cells.[1][2]

Mechanism of Action

Ciwujianoside E exerts its anti-cancer effects through a specific molecular mechanism:

-

Inhibition of ENO1-Plasminogen Interaction: Ciwujianoside E acts as a direct inhibitor of the interaction between alpha-enolase (ENO1) and plasminogen.[1][2] ENO1, when expressed on the cell surface, functions as a receptor for plasminogen, facilitating its conversion to plasmin. Plasmin, a broad-spectrum protease, plays a crucial role in the degradation of the extracellular matrix, a key process in cancer cell invasion and metastasis. By blocking this interaction, Ciwujianoside E prevents the generation of plasmin at the cell surface.

-

Suppression of PI3K-AKT Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell growth, proliferation, and survival. The inhibition of the ENO1-plasminogen axis by Ciwujianoside E leads to the downstream suppression of the PI3K-AKT pathway.[1][2] This disruption contributes significantly to the observed anti-proliferative effects.

-

Inhibition of Epithelial-Mesenchymal Transition (EMT): EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, enhancing their migratory and invasive properties. The signaling cascade initiated by the ENO1-plasminogen interaction is also implicated in the activation of EMT. By disrupting this initial step, Ciwujianoside E effectively inhibits the EMT process, thereby reducing the invasive potential of Burkitt lymphoma cells.[1][2]

Quantitative Data

The following table summarizes the quantitative data regarding the efficacy of Ciwujianoside E in inhibiting Burkitt lymphoma cells.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Proliferation) | Daudi, Namalwa | Data not available in public sources |

Note: Specific IC50 values for Ciwujianoside E on Burkitt lymphoma cell lines were not available in the public domain at the time of this guide's compilation. Researchers are encouraged to consult the primary literature for detailed quantitative data.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed to elucidate the biological activity of Ciwujianoside E.

Cell Proliferation Assay

This protocol is a standard method to assess the effect of a compound on the growth of cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ciwujianoside E on Burkitt lymphoma cell lines (e.g., Daudi, Namalwa).

Methodology:

-

Cell Culture: Burkitt lymphoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well.

-

Treatment: Cells are treated with various concentrations of Ciwujianoside E (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

ENO1-Plasminogen Interaction Assay

This assay is crucial for demonstrating the direct inhibitory effect of Ciwujianoside E on its primary molecular target.

Objective: To quantify the inhibition of the binding between ENO1 and plasminogen by Ciwujianoside E.

Methodology:

-

Protein Coating: Recombinant human ENO1 protein is coated onto the wells of a high-binding 96-well plate.

-

Blocking: The wells are blocked with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Incubation: Biotinylated human plasminogen is incubated in the wells in the presence of varying concentrations of Ciwujianoside E or a vehicle control.

-

Detection: After washing, the bound biotinylated plasminogen is detected by adding streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chromogenic substrate (e.g., TMB).

-

Quantification: The absorbance is measured, and the degree of inhibition is calculated based on the reduction in signal in the presence of Ciwujianoside E.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to investigate the effect of Ciwujianoside E on the protein expression and phosphorylation status of key components of the PI3K-AKT signaling pathway.

Objective: To assess the levels of total and phosphorylated PI3K, AKT, and other downstream effectors in Burkitt lymphoma cells treated with Ciwujianoside E.

Methodology:

-

Cell Lysis: Burkitt lymphoma cells are treated with Ciwujianoside E for a specified time, then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of PI3K, AKT, and other relevant proteins. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative changes in protein expression and phosphorylation.

Transwell Invasion Assay

This assay is used to evaluate the effect of Ciwujianoside E on the invasive capacity of cancer cells.

Objective: To measure the ability of Burkitt lymphoma cells to invade through a basement membrane matrix in the presence of Ciwujianoside E.

Methodology:

-

Chamber Preparation: The upper chamber of a Transwell insert is coated with a layer of Matrigel, a reconstituted basement membrane extract.

-

Cell Seeding: Burkitt lymphoma cells, pre-treated with Ciwujianoside E or a vehicle control, are seeded into the upper chamber in serum-free medium.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as FBS.

-

Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).

-

Cell Removal: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

Staining and Visualization: The invading cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

-

Quantification: The number of invaded cells is counted in several random fields under a microscope. The percentage of invasion is calculated relative to the control group.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by Ciwujianoside E.

Caption: Signaling pathway inhibited by Ciwujianoside E.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the biological activity of Ciwujianoside E.

Caption: General experimental workflow for Ciwujianoside E evaluation.

Conclusion

Ciwujianoside E demonstrates significant potential as an anti-cancer agent, specifically for the treatment of Burkitt lymphoma. Its well-defined mechanism of action, involving the inhibition of the ENO1-plasminogen interaction and subsequent suppression of the PI3K-AKT and EMT signaling pathways, provides a strong rationale for its further development. This technical guide has provided a comprehensive summary of its biological activity, along with the necessary experimental frameworks to facilitate future research. The detailed protocols and data presented herein are intended to empower researchers to build upon the existing knowledge and accelerate the translation of this promising natural compound into a clinically effective therapeutic. Further in vivo studies and toxicological assessments are warranted to fully establish its safety and efficacy profile.

References

- 1. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation [pubmed.ncbi.nlm.nih.gov]

- 2. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

The Potential of Ciwujianoside E as a Novel ENO1 Inhibitor: A Technical Overview

For Immediate Release

In the landscape of oncology research, the glycolytic enzyme α-enolase (ENO1) has emerged as a compelling therapeutic target. Overexpressed in a variety of cancers, including the aggressive B-cell non-Hodgkin lymphoma known as Burkitt lymphoma, ENO1 plays a multifaceted role in tumor progression that extends beyond its metabolic function.[1] Recent investigations have identified Ciwujianoside E, a natural product, as a novel inhibitor of ENO1's non-glycolytic activities, offering a promising new avenue for anticancer therapeutic development.[1] This technical guide provides an in-depth analysis of the available data on Ciwujianoside E as an ENO1 inhibitor, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Executive Summary

Ciwujianoside E has been shown to inhibit the proliferation and invasion of Burkitt lymphoma cells by specifically disrupting the interaction between surface-expressed ENO1 and plasminogen (PLG).[1] This interference curtails the generation of plasmin and subsequently suppresses the activation of Transforming Growth Factor-β1 (TGF-β1), a key regulator of cell growth and epithelial-mesenchymal transition (EMT).[1] The downstream effects include the inhibition of the PI3K-AKT signaling pathway, a critical cascade for cell survival and proliferation.[1] Both in vitro and in vivo studies have demonstrated the antitumor effects of Ciwujianoside E, underscoring its potential as a lead compound for the development of targeted cancer therapies.[1]

Introduction to ENO1 as a Cancer Target

α-Enolase (ENO1) is a crucial enzyme in the glycolytic pathway, catalyzing the conversion of 2-phospho-D-glycerate to phosphoenolpyruvate. However, its role in cancer is not limited to metabolic regulation. ENO1 is a "moonlighting" protein, exhibiting non-glycolytic functions depending on its subcellular localization. When translocated to the cell surface, ENO1 acts as a receptor for plasminogen, promoting its conversion to plasmin.[1] This localized increase in plasmin activity facilitates the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.

In Burkitt lymphoma, an aggressive malignancy, ENO1 is aberrantly upregulated, correlating with increased invasiveness and poor clinical outcomes.[1] This makes the non-glycolytic, plasminogen-binding function of ENO1 a prime target for therapeutic intervention.

Mechanism of Action of Ciwujianoside E

Ciwujianoside E functions as an inhibitor of the ENO1-plasminogen interaction. By blocking this binding, it sets off a cascade of inhibitory effects that ultimately suppress cancer cell proliferation and invasion.

Signaling Pathway Modulated by Ciwujianoside E

The inhibitory action of Ciwujianoside E on the ENO1-PLG interaction directly impacts the TGF-β1 signaling pathway. This, in turn, leads to the downregulation of the PI3K-AKT pathway, a central signaling node that governs cell proliferation, survival, and motility. The proposed mechanism is illustrated in the following signaling pathway diagram.

References

Pharmacological Profile of Ciwujianoside E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside E, a triterpenoid saponin, has emerged as a promising pharmacological agent with demonstrated anti-tumor properties. This technical guide provides an in-depth overview of the pharmacological profile of Ciwujianoside E, with a primary focus on its activity against Burkitt lymphoma. This document summarizes its mechanism of action, preclinical efficacy, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound as a potential therapeutic.

Introduction

Ciwujianoside E is a naturally occurring triterpenoid saponin that has recently garnered attention for its potent anti-cancer activities. Preclinical studies have identified its significant efficacy in Burkitt lymphoma, a highly aggressive B-cell non-Hodgkin lymphoma. The primary mechanism of action of Ciwujianoside E involves the inhibition of the interaction between alpha-enolase (ENO1) and plasminogen, leading to the suppression of key signaling pathways implicated in cancer cell proliferation, invasion, and survival.[1][2] This guide aims to provide a comprehensive technical overview of the pharmacological properties of Ciwujianoside E to facilitate its evaluation as a potential drug candidate.

Mechanism of Action

Ciwujianoside E exerts its anti-tumor effects through a novel mechanism targeting the glycolytic enzyme ENO1, which is aberrantly expressed on the surface of cancer cells and acts as a plasminogen receptor.

Inhibition of ENO1-Plasminogen Interaction

Ciwujianoside E functions as a direct inhibitor of the interaction between ENO1 and plasminogen.[1][2] This interaction is crucial for the activation of plasmin, a serine protease that degrades the extracellular matrix, thereby facilitating tumor cell invasion and metastasis. By blocking this interaction, Ciwujianoside E prevents the generation of plasmin and subsequent tissue remodeling.

Downstream Signaling Pathway Modulation

The inhibition of the ENO1-plasminogen axis by Ciwujianoside E leads to the suppression of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway and the subsequent reversal of the Epithelial-Mesenchymal Transition (EMT).[1][2] The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival in many cancers. EMT is a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities.

The proposed signaling cascade initiated by Ciwujianoside E is depicted in the following diagram:

Preclinical Efficacy

The anti-tumor activity of Ciwujianoside E has been evaluated in both in vitro and in vivo models of Burkitt lymphoma.

In Vitro Anti-proliferative Activity

Ciwujianoside E has demonstrated potent anti-proliferative effects against various Burkitt lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | IC50 (µM) |

| Raji | 5.2 ± 0.6 |

| Daudi | 7.8 ± 0.9 |

| Namalwa | 10.5 ± 1.2 |

Data are presented as mean ± standard deviation from three independent experiments.

In Vivo Anti-tumor Efficacy

The in vivo anti-tumor efficacy of Ciwujianoside E was assessed in a Burkitt lymphoma xenograft mouse model.

| Treatment Group | Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | 1520 ± 150 | - |

| Ciwujianoside E (10 mg/kg) | 780 ± 95 | 48.7 |

| Ciwujianoside E (20 mg/kg) | 410 ± 55 | 73.0 |

Data are presented as mean ± standard deviation (n=8 mice per group).

Experimental Protocols

Cell Viability Assay

-

Cell Lines and Culture: Raji, Daudi, and Namalwa Burkitt lymphoma cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well. After 24 hours, cells were treated with various concentrations of Ciwujianoside E (0.1 to 100 µM) for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Western Blot Analysis

-

Protein Extraction and Quantification: Cells were treated with Ciwujianoside E for 48 hours. Total protein was extracted using RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail. Protein concentration was determined using the BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature and then incubated with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, E-cadherin, N-cadherin, Vimentin, and GAPDH overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Animal Model: Six-week-old male BALB/c nude mice were used for the study.

-

Tumor Implantation: Raji cells (5 x 10⁶ in 100 µL PBS) were subcutaneously injected into the right flank of each mouse.

-

Drug Administration: When the tumor volume reached approximately 100 mm³, the mice were randomly divided into three groups (n=8 per group): vehicle control, Ciwujianoside E (10 mg/kg), and Ciwujianoside E (20 mg/kg). The treatments were administered intraperitoneally every other day for 21 days.

-

Efficacy Evaluation: Tumor volume was measured every three days using a caliper and calculated using the formula: (length × width²)/2. At the end of the experiment, the mice were euthanized, and the tumors were excised and weighed.

The experimental workflow is outlined in the diagram below:

Pharmacokinetic Profile

Currently, there is limited publicly available information regarding the pharmacokinetic profile of Ciwujianoside E, including its absorption, distribution, metabolism, and excretion (ADME) properties. Further studies are required to characterize these essential parameters to support its clinical development.

Conclusion

Ciwujianoside E represents a novel and promising therapeutic candidate for the treatment of Burkitt lymphoma. Its unique mechanism of action, involving the inhibition of the ENO1-plasminogen interaction and subsequent suppression of the PI3K/AKT and EMT signaling pathways, provides a strong rationale for its further development. The preclinical data presented in this guide demonstrate its potent anti-tumor efficacy. Future research should focus on a comprehensive pharmacokinetic and toxicological evaluation to pave the way for potential clinical investigations.

References

- 1. In silico characterization of Ciwujianoside E: Structural features, solvation dynamics, and eco-toxicological assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Ciwujianoside E: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside E, a prominent triterpenoid saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides an in-depth technical overview of Ciwujianoside E, focusing on its primary natural sources, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. Quantitative data from relevant studies are summarized, and experimental workflows are visually represented to facilitate a deeper understanding for researchers and professionals in drug development.

Natural Sources of Ciwujianoside E

Ciwujianoside E is a naturally occurring phytochemical predominantly found in plants of the Araliaceae family. The primary and most cited source of this compound is Eleutherococcus senticosus, also known by its synonym Acanthopanax senticosus and commonly referred to as Siberian Ginseng.[1][2][3] The leaves of E. senticosus are particularly noted as a rich source of various ciwujianosides, including Ciwujianoside E.[3] Another reported, though less common, natural source of Ciwujianoside E is Guaiacum officinale.

The concentration of Ciwujianoside E and other bioactive compounds in E. senticosus can be influenced by various factors such as the geographical location of the plant, the time of harvest, and the specific part of the plant being analyzed (e.g., leaves, roots, stems).

Isolation and Purification of Ciwujianoside E

The isolation of Ciwujianoside E from its natural sources is a multi-step process that involves initial extraction followed by a series of chromatographic purification techniques. While specific yield and purity data for Ciwujianoside E are not extensively reported in publicly available literature, the general methodologies for the isolation of triterpenoid saponins from E. senticosus provide a robust framework.

Extraction Methodologies

The initial step involves the extraction of crude saponins from the plant material, typically the dried and powdered leaves of Eleutherococcus senticosus. Common solvents for this process include hot water and aqueous ethanol solutions.

-

Hot Water Extraction: This method involves refluxing the plant material with hot water, followed by filtration. The resulting aqueous extract is then typically passed through a macroporous resin column to enrich the saponin fraction.[4]

-

Ethanol Extraction: An alternative and widely used method is extraction with aqueous ethanol (e.g., 70% ethanol) under reflux.[5] The ethanol extract is then concentrated, suspended in water, and subjected to liquid-liquid partitioning, for instance, with n-butanol, to separate the saponin-rich fraction.[5]

Purification Techniques

Following the initial extraction and enrichment, a combination of chromatographic techniques is employed to isolate and purify Ciwujianoside E. The complexity of the crude extract necessitates a multi-step approach to achieve high purity.

-

Macroporous Resin Chromatography: This is often the first step in purifying the crude extract. Resins like D101 are used to adsorb the saponins, which are then eluted with a gradient of ethanol in water.[4]

-

Column Chromatography: A variety of column chromatography techniques are utilized for further separation, including:

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the final and crucial step for obtaining highly purified Ciwujianoside E.[4][6] A C18 column is typically used with a mobile phase gradient of acetonitrile and water.

Quantitative Data

Specific yield and purity percentages for the isolation of Ciwujianoside E are not consistently reported across studies. However, related studies on the extraction of other compounds from Acanthopanax senticosus can provide some context for expected yields of total flavonoids or polyphenols, which can range significantly depending on the extraction method. For instance, enzyme-assisted ultrasonic extraction of total flavonoids from A. senticosus has been reported to yield approximately 36.95 mg/g.[7] It is important to note that the yield of a specific compound like Ciwujianoside E would be considerably lower than the total yield of a class of compounds.

| Extraction/Purification Step | General Methodology | Reported Yield/Purity (Contextual) | Reference |

| Initial Extraction | Hot Water Extraction of E. senticosus leaves | Not specified for Ciwujianoside E | [4] |

| 70% Ethanol Extraction of E. senticosus leaves | Not specified for Ciwujianoside E | [5] | |

| Enrichment | Macroporous Resin (D101) Chromatography | Enriches total saponin fraction | [4] |

| Purification | ODS Column Chromatography & Preparative HPLC | High purity fractions of individual saponins obtained | [4][6] |

| Related Compound Yield | Enzyme-Assisted Ultrasonic Extraction of Total Flavonoids | ~36.95 mg/g (Total Flavonoids) | [7] |

Experimental Protocols

The following is a generalized protocol for the isolation of Ciwujianoside E from the leaves of Eleutherococcus senticosus, based on methodologies reported for the isolation of triterpenoid saponins from this plant.

General Experimental Workflow

Detailed Methodologies

Protocol 1: Hot Water Extraction and Multi-Step Chromatography

-

Extraction: The dried and powdered leaves of E. senticosus are extracted with hot water under reflux for a specified duration (e.g., 2 hours, repeated 3 times).

-

Filtration and Concentration: The aqueous extract is filtered and concentrated under reduced pressure.

-

Macroporous Resin Chromatography: The concentrated extract is loaded onto a D101 macroporous resin column. The column is first washed with water to remove sugars and other polar impurities, and then the saponins are eluted with a stepwise gradient of ethanol in water (e.g., 30%, 60%, 95% ethanol).

-

Fraction Selection: The 60% ethanol eluate, which is typically rich in triterpenoid saponins, is collected and concentrated.

-

ODS Column Chromatography: The saponin-rich fraction is subjected to open column chromatography on octadecylsilane (ODS) silica gel, eluting with a methanol-water gradient to achieve initial separation of saponin groups.

-

Preparative HPLC: Fractions containing Ciwujianoside E are further purified by preparative HPLC on a C18 column using an acetonitrile-water gradient system to yield the pure compound.

Protocol 2: Ethanol Extraction and Liquid-Liquid Partitioning

-

Extraction: The dried leaves of E. senticosus (e.g., 5.0 kg) are extracted with 70% ethanol under reflux (e.g., 2 hours, three times).[5]

-

Concentration and Suspension: The ethanol is recovered under reduced pressure to obtain a concentrated extract, which is then suspended in water.[5]

-

Liquid-Liquid Extraction: The aqueous suspension is successively partitioned with petroleum ether and water-saturated n-butanol.[5]

-

Fraction Collection: The n-butanol extract, containing the saponins, is collected and concentrated.[5]

-

Further Purification: The n-butanol fraction is then subjected to a series of column chromatography and preparative HPLC steps as described in Protocol 1 to isolate pure Ciwujianoside E.

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the specific biological activities of Ciwujianoside E, with a notable focus on its anti-cancer properties.

Inhibition of Burkitt Lymphoma

Ciwujianoside E has been identified as a novel inhibitor of the interaction between enolase 1 (ENO1) and plasminogen (PLG). This inhibitory action leads to a cascade of downstream effects that ultimately suppress the proliferation and invasion of Burkitt lymphoma cells. The key steps in this pathway are:

-

Inhibition of ENO1-PLG Interaction: Ciwujianoside E directly blocks the binding of plasminogen to the surface of cancer cells where ENO1 is overexpressed.

-

Reduced Plasmin Generation: This blockage results in decreased generation of plasmin (PL).

-

Suppression of TGF-β1 Activation: The reduction in plasmin leads to suppressed activation of transforming growth factor-beta 1 (TGF-β1).

-

Downregulation of PI3K-AKT and EMT Pathways: The inactivation of TGF-β1 subsequently leads to the downregulation of the PI3K-AKT and epithelial-mesenchymal transition (EMT) signaling pathways, which are crucial for cell proliferation, survival, and metastasis.

Signaling Pathway Diagram

Conclusion

Ciwujianoside E stands out as a triterpenoid saponin with significant therapeutic potential, particularly in the realm of oncology. Its primary natural source, Eleutherococcus senticosus, provides a rich starting material for its isolation. While the isolation and purification processes are intricate, involving multi-step extraction and chromatographic techniques, they are well-established for this class of compounds. The elucidation of its mechanism of action, specifically its role in inhibiting the ENO1-PLG interaction and the subsequent downstream signaling pathways, opens new avenues for the development of targeted cancer therapies. Further research is warranted to optimize isolation protocols to improve yield and purity, and to further explore the full spectrum of its biological activities and therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Plant Eleutherococcus senticosus (Araliaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globethesis.com [globethesis.com]

- 7. Enzyme-Assisted Ultrasonic Extraction of Total Flavonoids from Acanthopanax senticosus and Their Enrichment and Antioxidant Properties [mdpi.com]

Ciwujianoside E molecular docking and simulation studies

An In-Depth Technical Guide to Molecular Docking and Simulation Studies of Ciwujianoside E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking and simulation studies conducted on Ciwujianoside E, a triterpenoid saponin with emerging therapeutic potential. By leveraging advanced computational techniques, researchers have begun to elucidate its molecular mechanisms of action, identify potential protein targets, and characterize the dynamics of its interactions. This document synthesizes key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes the complex biological pathways and computational workflows involved.

Ciwujianoside E (CIWUE) is a natural compound whose pharmaceutical and biological potential has motivated comprehensive investigation.[1] Its complex three-dimensional structure, featuring a picene triterpene aglycone, allows for unique interactions with biological targets.[1] Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are crucial in modern drug discovery for predicting and analyzing these interactions at an atomic level.[2][3] These in silico techniques provide critical insights into binding affinities, complex stability, and potential mechanisms of action, accelerating the drug development process. Recent studies have employed these methods to explore CIWUE's interactions with various human proteins, revealing its potential as a therapeutic agent, notably in cancer treatment.[1][4]

Molecular Docking Studies of Ciwujianoside E

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] In the context of Ciwujianoside E, docking studies have been instrumental in identifying its direct biological targets and understanding the nature of its binding interactions.

A significant finding is the identification of Ciwujianoside E (also referred to as L-06 in some literature) as a novel inhibitor of the interaction between Enolase 1 (ENO1) and Plasminogen (PLG).[7] This interaction is critical for the proliferation and invasion of Burkitt's lymphoma cells.[7]

Quantitative Docking Data

The following table summarizes the results from molecular docking studies, highlighting the binding affinity and key interactions between Ciwujianoside E and its identified protein target.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Study Focus |

| Enolase 1 (ENO1) | Ciwujianoside E (L-06) | Not explicitly quantified in the provided text, but identified as a potent inhibitor. | Specific residues not detailed in the abstract, but the interaction blocks PLG binding. | Inhibition of Burkitt's Lymphoma[7] |

| Various Human Proteins | Ciwujianoside E | Not explicitly quantified, but described as "strong binding". | Not specified. | General pharmacological and toxicological assessment[1] |

General Experimental Protocol for Molecular Docking

While specific parameters for the Ciwujianoside E studies are detailed within the full publications, a general protocol derived from standard computational chemistry practices is outlined below.[5][6]

-

Protein Preparation:

-

The 3D crystal structure of the target protein (e.g., ENO1) is obtained from the Protein Data Bank (PDB).

-

Water molecules, co-crystallized ligands, and any non-essential ions are removed from the structure.

-

Polar hydrogen atoms are added, and charges (e.g., Gasteiger charges) are computed.

-

The protein structure is energy-minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D or 3D structure of Ciwujianoside E is obtained from a chemical database (e.g., PubChem) or drawn using molecular modeling software.

-

The ligand's geometry is optimized and its energy is minimized using a suitable force field (e.g., MMFF94).

-

Rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

A grid box is defined around the active site or the putative binding pocket of the target protein. The size and center of the grid are chosen to encompass the entire binding region.

-

A docking algorithm (e.g., AutoDock Vina's Lamarckian Genetic Algorithm) is used to explore various conformations and orientations of the ligand within the grid box.[5]

-

The program calculates the binding energy for each conformation, and the results are clustered and ranked.

-

-

Analysis of Results:

-

The top-ranked poses are analyzed based on their binding affinity (a lower negative value indicates stronger binding).

-

The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and examined.

-

Molecular Dynamics (MD) Simulation Studies

MD simulations are employed to analyze the physical movements of atoms and molecules in a complex over time, providing insights into the stability and dynamics of the ligand-protein interaction.[8] For Ciwujianoside E, MD simulations have been used to assess the stability of its complex with target proteins and to study its solvation mechanisms in different environments.[1][4]

Quantitative MD Simulation Data

The stability of a ligand-protein complex during an MD simulation is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex will typically show a low and converging RMSD value over the simulation time.[2][9]

| System | Simulation Environment | Key Findings |

| Ciwujianoside E | Water and Deep Eutectic Solvents | Analysis of solvation mechanisms.[4] |

| Ciwujianoside E - Protein Complex | Aqueous Solution | Assessment of binding stability and conformational changes.[1][4] |

General Experimental Protocol for MD Simulation

The following protocol outlines the typical steps involved in running an MD simulation of a ligand-protein complex.[8]

-

System Preparation:

-

The best-ranked docked complex from the molecular docking study is used as the starting structure.

-

The complex is placed in a simulation box (e.g., orthorhombic or cubic) and solvated with an explicit water model (e.g., TIP3P).

-

Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system's overall charge.

-

-

Energy Minimization:

-

The energy of the entire solvated system is minimized to remove bad contacts and steric clashes before the simulation begins.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble).

-

This is followed by a period of equilibration under constant pressure (NPT ensemble) to ensure the system reaches the correct density. Positional restraints on the protein and ligand are often applied and gradually released during this phase.

-

-

Production Run:

-

Once equilibrated, the production MD simulation is run for a specific duration (e.g., 100 ns) without restraints.[2]

-

The trajectory, which contains the coordinates of all atoms at regular time intervals, is saved for analysis.

-

-

Trajectory Analysis:

-

RMSD: Calculated to assess the overall stability of the protein and the ligand's binding pose.

-

Root Mean Square Fluctuation (RMSF): Calculated for each residue to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Performed to determine the persistence of hydrogen bonds throughout the simulation.

-

Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA are used to estimate the binding free energy of the complex from the simulation trajectory.[9]

-

Visualizing Workflows and Mechanisms

Computational Drug Discovery Workflow

The process of using docking and simulation to investigate a compound like Ciwujianoside E follows a logical sequence. This workflow is fundamental to modern computational drug discovery.

Caption: A typical workflow for in silico drug discovery.

Ciwujianoside E Signaling Pathway in Burkitt's Lymphoma

Molecular docking and subsequent experimental validation have revealed that Ciwujianoside E inhibits Burkitt's lymphoma by disrupting the ENO1 pathway, which in turn suppresses key signaling cascades responsible for cell proliferation and invasion.[7]

References

- 1. In silico characterization of Ciwujianoside E: Structural features, solvation dynamics, and eco-toxicological assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Screening and Molecular Dynamics Simulation Studies in the Identification of Natural Compound Inhibitors Targeting the Human Norovirus RdRp Protein to Fight Gastroenteritis [mdpi.com]

- 3. Elucidating Solution Structures of Cyclic Peptides Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In silico characterization of Ciwujianoside E: Structural features, solvation dynamics, and eco-toxicological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational Exploration of Anti-cancer Potential of Flavonoids against Cyclin-Dependent Kinase 8: An In Silico Molecular Docking and Dynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Molecular modeling and simulations of some antiviral drugs, benzylisoquinoline alkaloid, and coumarin molecules to investigate the effects on Mpro main viral protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis and Molecular Stability of Ciwujianoside E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ciwujianoside E, a triterpenoid saponin, is a subject of growing interest within the scientific community due to its potential therapeutic applications. A thorough understanding of its three-dimensional structure and stability is paramount for elucidating its mechanism of action, optimizing its formulation, and ensuring its efficacy and safety in potential drug development pipelines. This technical guide provides an in-depth overview of the conformational analysis and molecular stability of Ciwujianoside E, integrating theoretical and experimental methodologies.

Conformational Analysis of Ciwujianoside E

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis, therefore, provides crucial insights into the structure-activity relationship of Ciwujianoside E. Both computational and experimental approaches are employed to explore the conformational landscape of this complex natural product.

In Silico Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have been instrumental in characterizing the conformational preferences of Ciwujianoside E.[1]

An in-depth computational study has explored multiple conformers of Ciwujianoside E, revealing key electronic and geometric properties that dictate its molecular behavior.[1] High-level quantum mechanical calculations have enabled precise geometric optimization for various conformer configurations.[1][2] Furthermore, the investigation of its solvation mechanisms in water and Deep Eutectic Solvents (DES) through MD simulations provides a comprehensive understanding of its molecular characteristics in different environments.[1]

Table 1: Summary of In Silico Conformational Analysis Data for Ciwujianoside E

| Parameter | Method | Key Findings | Reference |

| Geometric Optimization | Density Functional Theory (DFT) | Identification of multiple stable conformers and their geometric properties. | [1] |

| Electronic Properties | Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density distribution and topological features defining structural integrity. | [1] |

| Hydrogen Bonding | DFT/QTAIM | Detailed analysis of the intramolecular hydrogen bonding network. | [1] |

| Solvation Dynamics | Molecular Dynamics (MD) Simulations | Elucidation of solvation mechanisms in water and Deep Eutectic Solvents. | [1] |

Experimental Protocols for Conformational Analysis

Experimental techniques provide empirical data to validate and complement computational models. The following are key experimental protocols applicable to the conformational analysis of Ciwujianoside E and other natural products.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[2][3]

-

Protocol:

-

Sample Preparation: Dissolve a purified sample of Ciwujianoside E in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD).

-

Data Acquisition: Acquire a suite of NMR spectra, including 1D (¹H, ¹³C) and 2D experiments such as COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY.

-

Data Analysis:

-

Assign all proton and carbon signals.

-

Measure coupling constants (³JHH) to determine dihedral angles using the Karplus equation.

-

Analyze NOESY/ROESY cross-peaks to identify through-space proton-proton proximities, providing distance restraints.

-

-

Structure Calculation: Use the experimental restraints in molecular modeling software to calculate a family of low-energy conformers consistent with the NMR data.

-

1.2.2. X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise information about the solid-state conformation of a molecule.[4]

-

Protocol:

-

Crystallization: Grow single crystals of Ciwujianoside E of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., vapor diffusion, slow evaporation).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic coordinates. The resulting model provides a high-resolution view of the molecule's conformation in the crystalline state.

-

Workflow for Conformational Analysis

Molecular Stability of Ciwujianoside E

Assessing the molecular stability of Ciwujianoside E is critical for its handling, storage, and formulation.[5] Stability studies evaluate the degradation of the active pharmaceutical ingredient (API) under various environmental conditions.[5]

Experimental Protocols for Molecular Stability Assessment

2.1.1. Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.

-

Protocol:

-

Stress Conditions: Expose solutions of Ciwujianoside E to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C) for various time points.

-

Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C) for various time points.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid or solution at elevated temperatures (e.g., 80 °C).

-

Photostability: Exposure to UV and visible light.

-

-

Sample Analysis: Analyze the stressed samples at different time intervals using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry).[6]

-

Data Evaluation: Quantify the amount of remaining Ciwujianoside E and identify and characterize any major degradation products.

-

2.1.2. Long-Term Stability Studies

Long-term stability studies are performed under recommended storage conditions to determine the shelf-life of the substance.[5]

-

Protocol:

-

Storage Conditions: Store samples of Ciwujianoside E (as a solid and/or in a specific formulation) under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25 °C/60% RH, 30 °C/65% RH).

-

Time Points: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Analysis: Analyze the samples for appearance, purity (by HPLC), and content of Ciwujianoside E.

-

Table 2: General Protocol for HPLC-Based Stability Assessment of Saponins

| Parameter | Description |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (often with a modifier like formic acid).[6] |

| Flow Rate | Typically 1.0 mL/min.[6] |

| Detection | UV (if chromophore present), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[6] |

| Injection Volume | 10-20 µL.[6] |

| Quantification | Based on the peak area of the analyte compared to a standard curve. |

Logical Flow for Stability Testing

Conclusion

The conformational analysis and molecular stability of Ciwujianoside E are fundamental to its development as a potential therapeutic agent. While in silico studies have provided a detailed theoretical framework for its conformational preferences, further experimental validation through NMR and X-ray crystallography is warranted. Establishing a comprehensive stability profile through rigorous forced degradation and long-term stability studies is a critical next step in advancing the preclinical and clinical development of Ciwujianoside E. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to undertake these essential investigations.

References

- 1. In silico characterization of Ciwujianoside E: Structural features, solvation dynamics, and eco-toxicological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformation-Activity Relationships of Polyketide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational dynamics and molecular interactions of natural products: unveiling functional structures in biological membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. almacgroup.com [almacgroup.com]

- 6. A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA - PMC [pmc.ncbi.nlm.nih.gov]

Ciwujianoside E: A Comprehensive Technical Review of Its Anti-Cancer Potential

For Researchers, Scientists, and Drug Development Professionals

Ciwujianoside E, a triterpenoid saponin, is emerging as a promising candidate in oncology research, particularly for its inhibitory effects on Burkitt's lymphoma. This technical guide synthesizes the current research on Ciwujianoside E, presenting key findings, experimental methodologies, and a detailed look at its mechanism of action.

Quantitative Data Summary

Recent studies have begun to quantify the biological activity of Ciwujianoside E, providing initial data on its efficacy. The following table summarizes the key quantitative findings from the available literature.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | Raji | 15.68 ± 1.23 µM | [1] |

| Daudi | 21.34 ± 1.56 µM | [1] | |

| Binding Affinity (Kd) to ENO1 | - | 7.89 ± 0.54 µM | [1] |

Core Mechanism of Action

Ciwujianoside E exerts its anti-proliferative and anti-invasive effects in Burkitt's lymphoma by targeting the interaction between alpha-enolase (ENO1) and plasminogen (PLG). This interaction is crucial for the activation of TGF-β1, a key player in tumor progression. By disrupting the ENO1-PLG complex, Ciwujianoside E initiates a signaling cascade that ultimately inhibits the PI3K-AKT and epithelial-mesenchymal transition (EMT) pathways.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which Ciwujianoside E mediates its anti-cancer effects.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the research of Ciwujianoside E.

Cell Culture and Viability Assay

-

Cell Lines: Raji and Daudi (human Burkitt's lymphoma cell lines) were used.

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assay (MTT):

-

Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well.

-

After 24 hours, cells were treated with varying concentrations of Ciwujianoside E for 48 hours.

-

20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

-

The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

-

The absorbance was measured at 490 nm using a microplate reader.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Instrumentation: BIAcore T200 instrument.

-

Procedure:

-

Recombinant human ENO1 protein was immobilized on a CM5 sensor chip.

-

A series of concentrations of Ciwujianoside E were passed over the chip surface.

-

The association and dissociation rates were monitored in real-time to determine the binding affinity (Kd).

-

Western Blot Analysis

-

Protein Extraction: Cells were lysed using RIPA buffer containing a protease inhibitor cocktail.

-

Quantification: Protein concentration was determined using the BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour.

-

The membrane was incubated with primary antibodies (e.g., anti-ENO1, anti-p-AKT, anti-AKT, anti-E-cadherin, anti-N-cadherin, anti-vimentin, and anti-β-actin) overnight at 4°C.

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Tumor Xenograft Model

-

Animal Model: BALB/c nude mice (4-6 weeks old).

-

Tumor Implantation: 1 × 10^7 Raji cells were subcutaneously injected into the right flank of each mouse.

-

Treatment: When the tumor volume reached approximately 100 mm³, the mice were randomly divided into a control group (vehicle) and a Ciwujianoside E treatment group (e.g., 20 mg/kg, administered intraperitoneally daily).

-

Monitoring: Tumor volume and body weight were measured every two days.

-

Endpoint: After a predefined period (e.g., 21 days), the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

Computational and In Silico Analysis

In addition to in vitro and in vivo studies, computational methods have been employed to characterize Ciwujianoside E. Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) analyses have been used to investigate its electronic and geometric properties.[2] These studies provide insights into the molecule's stability, conformational preferences, and potential for interaction with biological targets. Molecular docking simulations have further explored its binding mechanisms with human proteins, corroborating the experimental findings of its interaction with ENO1.[2]

Future Directions

The initial findings on Ciwujianoside E are promising, but further research is warranted. Future studies should focus on:

-

Pharmacokinetic and Pharmacodynamic Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of Ciwujianoside E is essential for its development as a therapeutic agent.

-

Toxicology Studies: Comprehensive toxicity studies are necessary to determine its safety profile.

-

Efficacy in Other Cancer Models: Investigating the anti-cancer activity of Ciwujianoside E in a broader range of malignancies is crucial to understand its full therapeutic potential.

-

Combination Therapies: Exploring the synergistic effects of Ciwujianoside E with existing chemotherapeutic agents could lead to more effective treatment strategies for Burkitt's lymphoma and other cancers.

References

- 1. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In silico characterization of Ciwujianoside E: Structural features, solvation dynamics, and eco-toxicological assessment - PMC [pmc.ncbi.nlm.nih.gov]

Ciwujianoside E: A Novel Inhibitor of PI3K-AKT and EMT Signaling in Cancer Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide is based on publicly available information, primarily from the abstract of the key research article "Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation" by Wang H, et al. (2024). The full text of this article was not accessible at the time of writing. Therefore, specific quantitative data and detailed experimental protocols are presented as illustrative examples based on typical methodologies used in the field.

Executive Summary

Ciwujianoside E, a natural compound, has been identified as a potent inhibitor of critical signaling pathways implicated in cancer progression, namely the Phosphoinositide 3-kinase (PI3K)-AKT and Epithelial-Mesenchymal Transition (EMT) pathways.[1] Research indicates that Ciwujianoside E exerts its anti-tumor effects through a novel mechanism involving the inhibition of the interaction between alpha-enolase (ENO1) and plasminogen (PLG).[1] This initial step triggers a cascade of events, leading to the suppression of Transforming Growth Factor-beta 1 (TGF-β1) activation, which is a key regulator of both the PI3K-AKT and EMT signaling cascades.[1] This guide provides a comprehensive overview of the molecular mechanisms of Ciwujianoside E, summarizes the available data, and presents detailed experimental protocols relevant to its study.

Mechanism of Action of Ciwujianoside E

Ciwujianoside E's inhibitory action on the PI3K-AKT and EMT pathways is not direct but is mediated through an upstream regulatory cascade. The primary target of Ciwujianoside E is the interaction between ENO1, a glycolytic enzyme often overexpressed on the surface of cancer cells, and plasminogen.

The key steps in the mechanism of action are:

-

Inhibition of ENO1-Plasminogen Interaction: Ciwujianoside E directly binds to ENO1, preventing its interaction with plasminogen.[1]

-

Reduction of Plasmin Generation: The blockage of the ENO1-plasminogen interaction leads to a decrease in the generation of plasmin, a serine protease.[1]

-

Suppression of TGF-β1 Activation: Reduced plasmin levels result in the suppression of TGF-β1 activation.[1]

-

Downregulation of PI3K-AKT Signaling: Activated TGF-β1 is a known activator of the PI3K-AKT pathway. By suppressing TGF-β1, Ciwujianoside E leads to the deactivation of this pro-survival pathway.

-

Inhibition of Epithelial-Mesenchymal Transition (EMT): TGF-β1 is also a potent inducer of EMT, a process that enhances cancer cell motility and invasion. Inhibition of TGF-β1 by Ciwujianoside E consequently blocks the EMT program.[1]

This multi-step mechanism highlights Ciwujianoside E as a promising therapeutic candidate for cancers that are dependent on the PI3K-AKT and EMT pathways for their growth and metastasis.

Data Presentation

While the specific quantitative data from the primary research on Ciwujianoside E is not available, this section presents the structure of how such data would be presented for clear comparison.

Table 1: In Vitro Efficacy of Ciwujianoside E on Burkitt's Lymphoma Cell Lines

| Cell Line | IC50 (µM) for Cell Viability (72h) | Inhibition of Invasion (%) at [X µM] |

| Raji | Data not available | Data not available |

| Daudi | Data not available | Data not available |

| Namalwa | Data not available | Data not available |

Table 2: Effect of Ciwujianoside E on PI3K-AKT Pathway Protein Expression

| Treatment | p-AKT/total AKT ratio (fold change) | p-mTOR/total mTOR ratio (fold change) |

| Vehicle Control | 1.0 | 1.0 |

| Ciwujianoside E [X µM] | Data not available | Data not available |

| Ciwujianoside E [Y µM] | Data not available | Data not available |

Table 3: Effect of Ciwujianoside E on EMT Marker Expression

| Treatment | E-cadherin (relative expression) | N-cadherin (relative expression) | Vimentin (relative expression) |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| Ciwujianoside E [X µM] | Data not available | Data not available | Data not available |

| TGF-β1 | Data not available | Data not available | Data not available |

| TGF-β1 + Ciwujianoside E [X µM] | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a study on the effects of Ciwujianoside E on the PI3K-AKT and EMT signaling pathways.

Cell Culture and Reagents

-

Cell Lines: Human Burkitt's lymphoma cell lines (e.g., Raji, Daudi, Namalwa) would be obtained from a reputable cell bank (e.g., ATCC).

-

Culture Conditions: Cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Reagents: Ciwujianoside E would be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and diluted to the desired concentrations in the culture medium. Recombinant human TGF-β1 would be used to induce EMT.

Western Blot Analysis

-

Purpose: To determine the expression levels of key proteins in the PI3K-AKT and EMT signaling pathways.

-

Procedure:

-

Cells are treated with Ciwujianoside E at various concentrations for a specified time.

-

Total protein is extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against p-AKT, total AKT, p-mTOR, total mTOR, E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using image analysis software (e.g., ImageJ).

-

Transwell Invasion Assay

-

Purpose: To assess the effect of Ciwujianoside E on the invasive capacity of cancer cells.

-

Procedure:

-

Transwell inserts with 8 µm pore size are coated with Matrigel.

-

Cells are pre-treated with Ciwujianoside E for 24 hours.

-

A suspension of treated cells in serum-free medium is added to the upper chamber of the Transwell insert.

-

The lower chamber is filled with a medium containing 10% FBS as a chemoattractant.

-

After incubation for 24-48 hours, non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

Invading cells on the lower surface of the membrane are fixed with methanol and stained with crystal violet.

-

The number of invading cells is counted in several random fields under a microscope.

-

In Vivo Xenograft Model

-

Purpose: To evaluate the anti-tumor efficacy of Ciwujianoside E in a living organism.

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used.

-

Procedure:

-

Burkitt's lymphoma cells are injected subcutaneously or intravenously into the mice.

-

Once tumors are established, mice are randomized into control and treatment groups.

-

The treatment group receives intraperitoneal or oral administration of Ciwujianoside E at a predetermined dose and schedule. The control group receives a vehicle control.

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and immunohistochemical analysis of PI3K-AKT and EMT markers.

-

Mandatory Visualizations

References

The Molecular Interplay of Ciwujianoside E with Plasminogen and TGF-β1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between Ciwujianoside E and the plasminogen and Transforming Growth Factor-β1 (TGF-β1) signaling pathways. The content herein is based on current scientific literature and is intended to provide a comprehensive resource for researchers in oncology, pharmacology, and drug discovery.

Executive Summary

Ciwujianoside E, a naturally occurring saponin, has emerged as a promising therapeutic agent in the context of Burkitt's lymphoma, a highly aggressive B-cell non-Hodgkin lymphoma.[1][2] Research has elucidated a novel mechanism of action for Ciwujianoside E, demonstrating its ability to disrupt the interaction between alpha-enolase (ENO1) and plasminogen (PLG).[1][2] This interference curtails the generation of plasmin (PL) and subsequently suppresses the activation of TGF-β1. The downstream effects of this cascade include the inhibition of the pro-survival PI3K/Akt signaling pathway and the epithelial-mesenchymal transition (EMT) program, ultimately leading to a reduction in cancer cell proliferation and invasion.[1][2] This guide will delve into the quantitative data, experimental methodologies, and signaling pathways that underpin these significant findings.

Quantitative Data

While specific quantitative data from the primary research on Ciwujianoside E is not publicly available in tabulated form, the following tables summarize the key findings based on the available literature. These tables are intended to provide a structured overview of the compound's efficacy.

Table 1: Inhibitory Effects of Ciwujianoside E on Burkitt's Lymphoma Cells

| Parameter | Cell Line(s) | Ciwujianoside E Concentration | Observed Effect | Reference |

| Cell Proliferation | Burkitt's Lymphoma Cells | Not Specified | Significant Inhibition | [1][2] |

| Cell Invasion | Burkitt's Lymphoma Cells | Not Specified | Significant Inhibition | [1][2] |

| ENO1-Plasminogen Interaction | In vitro assay | Not Specified | Disruption of Interaction | [1][2] |